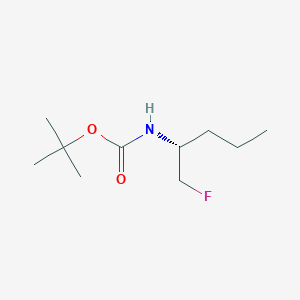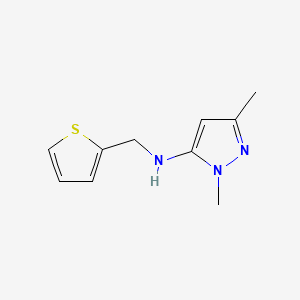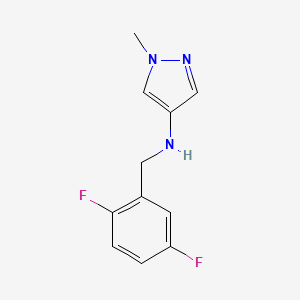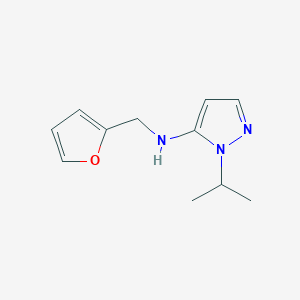![molecular formula C12H23N3O B11729820 4-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B11729820.png)
4-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol is an organic compound that features a pyrazole ring substituted with a butanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol typically involves the reaction of 1-(2-methylpropyl)-1H-pyrazole with a suitable butanol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. Common synthetic routes include:
Nucleophilic substitution: This involves the reaction of a halogenated butanol with 1-(2-methylpropyl)-1H-pyrazole in the presence of a base.
Reductive amination: This method involves the reaction of an aldehyde or ketone derivative of butanol with 1-(2-methylpropyl)-1H-pyrazole in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
4-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 4-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The butanol chain may influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-methylpropyl)-1H-pyrazole: A precursor in the synthesis of the target compound.
Butan-1-ol: A simple alcohol that shares the butanol chain with the target compound.
4-aminobutan-1-ol: A compound with a similar structure but lacking the pyrazole ring.
Uniqueness
4-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol is unique due to the presence of both the pyrazole ring and the butanol chain, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H23N3O |
|---|---|
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
4-[[1-(2-methylpropyl)pyrazol-4-yl]methylamino]butan-1-ol |
InChI |
InChI=1S/C12H23N3O/c1-11(2)9-15-10-12(8-14-15)7-13-5-3-4-6-16/h8,10-11,13,16H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
WMKWYSMJDZCASE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=C(C=N1)CNCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


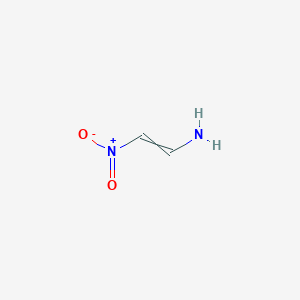
![(3-Ethoxypropyl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11729742.png)
![3-cyclopropyl-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11729750.png)
![N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729752.png)

![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanemethanamine](/img/structure/B11729766.png)
![1-ethyl-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729773.png)
![1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729793.png)
![2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)-](/img/structure/B11729801.png)

